molecular formula C13H18FN B5703031 1-(4-fluorobenzyl)azepane

1-(4-fluorobenzyl)azepane

Cat. No. B5703031
M. Wt: 207.29 g/mol
InChI Key: WJCIGWVWAMPOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of different diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)azepane is not fully understood. However, studies have suggested that the compound may act on the GABAergic system in the brain. It may enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission. This may explain the compound's anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)azepane has various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)azepane in lab experiments include its high purity, stability, and reproducibility. The compound can be easily synthesized and is readily available. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(4-fluorobenzyl)azepane. One direction is to explore its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate the compound's potential as a neuroprotective agent. Furthermore, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)azepane is a promising chemical compound with potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities and biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. The research on this compound opens up new avenues for the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)azepane involves the reaction of 4-fluorobenzyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to obtain a pure product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

1-(4-fluorobenzyl)azepane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities such as anticonvulsant, antidepressant, and anxiolytic effects. It has also been found to have potential as an anti-inflammatory agent. Researchers are exploring the use of this compound in the treatment of various diseases such as epilepsy, depression, anxiety, and inflammation.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIGWVWAMPOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]azepane

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